molecular formula C14H11ClN2O2 B2716374 2-(2-Chlorophenyl)-4-cyclopropylpyrimidine-5-carboxylic acid CAS No. 1283933-33-4

2-(2-Chlorophenyl)-4-cyclopropylpyrimidine-5-carboxylic acid

Cat. No.: B2716374
CAS No.: 1283933-33-4
M. Wt: 274.7
InChI Key: FFMWUEBTNYIZHR-UHFFFAOYSA-N
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Description

The compound “2-(2-Chlorophenyl)-4-cyclopropylpyrimidine-5-carboxylic acid” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, a cyclopropyl group, which is a three-membered carbon ring, and a carboxylic acid group, which is a functional group consisting of a carbonyl (C=O) and a hydroxyl (O-H) group . The compound also has a 2-chlorophenyl group, which is a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a chlorine atom attached .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, the 2-chlorophenyl group, the cyclopropyl group, and the carboxylic acid group . These groups would all contribute to the overall properties of the molecule.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carboxylic acid group, which is typically acidic and can participate in various reactions . The pyrimidine ring could also participate in reactions typical of aromatic heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the carboxylic acid group could contribute to its acidity and solubility . The presence of the chlorophenyl group could influence its reactivity and possibly its lipophilicity .

Scientific Research Applications

Synthesis and Biological Activity

This compound has been explored for its synthesis and biological activity, particularly in the context of creating new chemical entities with possible antimicrobial, antifungal, or antiviral properties. For instance, derivatives of similar structural compounds have shown promise in preliminary biological tests for their herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009). Furthermore, certain mercapto- and aminopyrimidine derivatives, sharing structural similarities, have been synthesized and evaluated for their potential antimicrobial activities against pathogenic microorganisms (El-kerdawy, Eisa, El-Emam, Massoud, & Nasr, 1990).

Chemical Interactions and Crystal Structures

The interaction patterns of pyrimidine and its derivatives, including those with carboxylic acid groups, are of interest due to their relevance in drug design and development. Studies on pyrimethamine, a related compound, have explored its hydrogen-bonding patterns with carboxylate and sulfonate groups, revealing insights into the structural basis of its biological activity (Balasubramani, Muthiah, & Lynch, 2007).

Photoreleasable Protecting Groups

The compound's structural framework has also been examined for applications in photoreleasable protecting groups for carboxylic acids, demonstrating its potential in synthetic organic chemistry and drug delivery systems. This approach enables the targeted release of carboxylic acid-containing drugs or probes in response to light, a field of growing interest due to its precision and controllability (Klan, Zabadal, & Heger, 2000).

Antioxidant and Antitumor Activities

Compounds structurally related to "2-(2-Chlorophenyl)-4-cyclopropylpyrimidine-5-carboxylic acid" have been evaluated for their antioxidant and antitumor activities. Such studies contribute to the understanding of how variations in chemical structure can impact biological activity, potentially leading to the development of new therapeutic agents (El-Moneim, El‐Deen, & El-Fattah, 2011).

Properties

IUPAC Name

2-(2-chlorophenyl)-4-cyclopropylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2/c15-11-4-2-1-3-9(11)13-16-7-10(14(18)19)12(17-13)8-5-6-8/h1-4,7-8H,5-6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMWUEBTNYIZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NC=C2C(=O)O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1283933-33-4
Record name 2-(2-chlorophenyl)-4-cyclopropylpyrimidine-5-carboxylic acid
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